3-(3-噻吩基)喹啉

描述

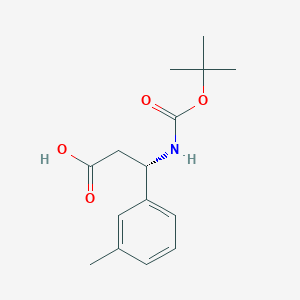

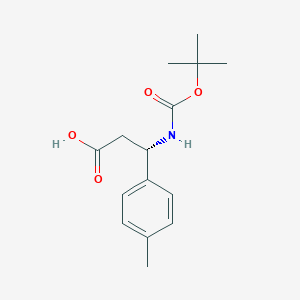

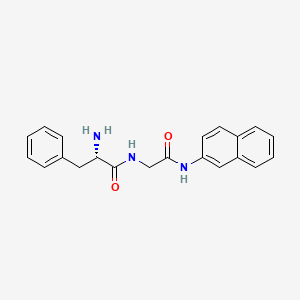

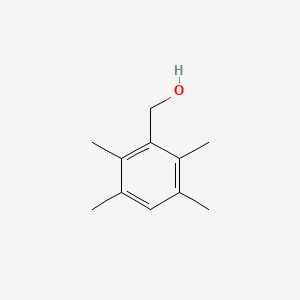

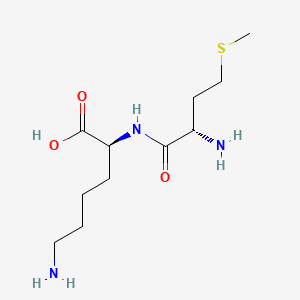

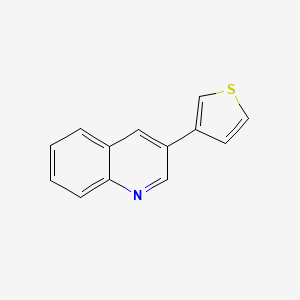

3-(3-Thienyl)quinoline is a compound that belongs to a class of heterocyclic compounds, which are characterized by the presence of both carbon and heteroatoms (such as nitrogen or sulfur) in a ring structure. The compound features a quinoline moiety, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, and a thienyl group, which is a sulfur-containing five-membered aromatic ring analogous to phenyl but with one of the CH groups replaced by sulfur.

Synthesis Analysis

The synthesis of thienoquinoline derivatives has been explored through various methods. One approach involves the Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions to yield 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines . Another method utilizes Brønsted acid-mediated cycloisomerisation to synthesize several thienoquinoline isomers . An unexpected domino aza-Morita-Baylis-Hillman/alkylation/aldol reaction has also been developed to prepare 2,3-dihydrothieno(2,3-b)quinolines and thieno(2,3-b)quinolines . Additionally, the condensation of benzaldehydes with 3-methylquinoxaline-2-thione using Brønsted acids has been reported to synthesize 2,3-disubstituted thieno[2,3-b]quinoxalines .

Molecular Structure Analysis

The molecular structure of thienoquinoline derivatives has been characterized using various spectroscopic techniques. For instance, the pyrrolo[2,3-b]quinoxaline derivatives containing a 2-thienyl substituent have been studied through X-ray structural analysis, revealing the presence of π-π interactions and the formation of dimers and π-stacks in the solid state .

Chemical Reactions Analysis

Thienoquinoline derivatives undergo a variety of chemical reactions. For example, the reaction of a thieno[2,3-b]quinoline derivative with different reagents led to the formation of various polycyclic compounds, including quinolinothienopyrimidines and pyrimidinones . Electrophilic substitution reactions on 2-(2-thienyl)-1(3)H-imidazo[4,5-f]quinoline have been explored, with electrophilic attack occurring at different positions depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienoquinoline derivatives are influenced by their molecular structure. The presence of the thienyl group and the quinoline core can affect the compound's optical properties, such as fluorescence. For instance, pyrrolo[2,3-b]quinoxaline derivatives exhibit aggregation-induced emission enhancement (AIEE) in the presence of water and in the solid state . The biological activity of thienoquinoline derivatives has also been investigated, with some compounds showing inhibitory activity against Saccharomyces cerevisiae .

科学研究应用

合成和化学转化

合成技术: 噻吩基喹啉衍生物的合成,包括3-(3-噻吩基)喹啉,在其中涉及各种化学反应和方法。例如,Weidenhagen反应以及甲基化过程在它们的合成中起着至关重要的作用(Aleksandrov et al., 2012)。

化学反应性和转化: 噻吩基喹啉衍生物经历各种亲电取代反应,包括溴化、硝化、甲酰化、酰化和磺化,这些对于它们的官能化和在不同领域中的应用至关重要(Aleksandrov et al., 2012)。

生物学和药理特性

抗菌活性: 某些噻吩基喹啉衍生物,如噻吩[2,3-b]喹啉-2-羧酸和烷基酯,已被合成并评估其抗菌活性。这突显了它们在开发新的抗菌剂中的潜在用途(Raghavendra et al., 2006)。

抗肿瘤活性: 一些喹啉醌衍生物,包括基于噻吩基喹啉的化合物,对各种人类肿瘤细胞系表现出强大的抗增殖活性。这表明它们在癌症治疗中的潜在应用(Bolognese et al., 2008)。

潜在的抗疟活性: 噻吩基喹啉衍生物已被合成并用于研究其对疟疾的活性,表明它们作为抗疟疾剂的潜力(Görlitzer等,2006)。

先进材料应用

非线性光学(NLO)特性: 喹啉基衍生物,包括带有噻吩基团的化合物,已被探索其非线性光学特性,这对于像光子学这样的技术应用至关重要(Khalid等,2019)。

光生物学研究: 与噻吩基喹啉结构相关的呋喃和噻吩喹啉酮已被合成用于潜在的光化学治疗应用。这项研究表明了噻吩基喹啉衍生物在光生物学和光疗中的相关性(Fossa et al., 2002)。

安全和危害

未来方向

While specific future directions for 3-(3-Thienyl)quinoline were not found in the search results, quinoline derivatives have been used as drugs with a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory . This suggests that 3-(3-Thienyl)quinoline could potentially have similar applications in the future.

属性

IUPAC Name |

3-thiophen-3-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c1-2-4-13-10(3-1)7-12(8-14-13)11-5-6-15-9-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOOWBWBVMAYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Thienyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。